2-[(Pyridazin-3-yl)amino]ethan-1-ol
CAS No.: 1247645-02-8
Cat. No.: VC7093089
Molecular Formula: C6H9N3O
Molecular Weight: 139.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247645-02-8 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.158 |
| IUPAC Name | 2-(pyridazin-3-ylamino)ethanol |
| Standard InChI | InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9) |
| Standard InChI Key | KVMHQQXWCGRSSO-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1)NCCO |
Introduction
Chemical Identity and Structural Properties
2-[(Pyridazin-3-yl)amino]ethan-1-ol, systematically named 3,6-bis(2-hydroxyethylamino)pyridazine, is characterized by a pyridazine ring substituted at the 3- and 6-positions with ethanolamine groups . Its IUPAC name reflects the presence of two hydroxyethylamino side chains, which confer hydrophilicity and hydrogen-bonding capacity. The compound’s structural features are critical for its biological interactions, particularly in binding to kinase domains.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| CAS Registry Number | 65456-22-6 |
| Synonyms | 3,6-Bis(2-hydroxyethylamino)pyridazine; 2,2'-(3,6-Pyridazinediyldiimino)bisethanol |
The compound’s stability under physiological conditions and solubility in polar solvents like water and ethanol make it suitable for biochemical assays .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-[(Pyridazin-3-yl)amino]ethan-1-ol typically begins with 3,6-dichloropyridazine, which undergoes nucleophilic substitution with ethanolamine. A reported method involves refluxing 3,6-dichloropyridazine with excess ethanolamine in acetic acid, yielding the bis-substituted product . Spectroscopic techniques such as -NMR and IR confirm the structure:
-
-NMR: Signals at δ 2.35 ppm (CH of ethanolamine) and δ 3.50–3.89 ppm (CH groups) .
-
IR: O–H stretching at 3300–3500 cm and C–N vibrations at 1250–1350 cm .
Derivative Synthesis
This compound serves as a scaffold for antitumor agents. For example, reaction with isothiocyanates or acyl chlorides yields derivatives like 5b (ethyl 1-(3-(2-hydroxyethylamino)pyridazin-6-yl)-1H-1,2,3-triazole-4-carboxylate), which showed 92.2% inhibition of VEGFR-2 kinase .
Pharmacological Applications
Antiangiogenic Activity
2-[(Pyridazin-3-yl)amino]ethan-1-ol derivatives exhibit potent VEGFR-2 kinase inhibition, a key mechanism in blocking tumor angiogenesis. Compound 5b reduced viability of HCT-116 colon cancer cells by 85% at 10 µM and inhibited VEGFR-2 by 92.2% . Molecular docking studies reveal interactions with Cys 917 and Glu 883 in the ATP-binding pocket, mimicking natural ligand binding .
Table 2: Biological Activity of Select Derivatives
| Compound | IC (HCT-116) | VEGFR-2 Inhibition (%) |
|---|---|---|
| 5b | 1.8 µM | 92.2 |
| 4b | 3.2 µM | 87.4 |
| 6a | 4.5 µM | 91.5 |
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